molecular formula C8H12O2 B2680627 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde CAS No. 2305252-36-0

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde

Cat. No.: B2680627
CAS No.: 2305252-36-0
M. Wt: 140.182
InChI Key: MATKIWNRGZUHOU-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde is a cyclopentene-based aldehyde derivative featuring a methoxymethyl substituent at position 1 and a conjugated carbaldehyde group. The methoxymethyl group enhances solubility in polar solvents, while the cyclopentene ring introduces strain and conformational flexibility due to the double bond at position 2.

Properties

IUPAC Name

1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATKIWNRGZUHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene derivatives with high diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The methoxymethyl group can stabilize intermediates and influence the reactivity of the compound. Molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs vary in substituents, ring saturation, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents/Ring Features Functional Groups Key Properties/Applications References
1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde C8H12O2 Cyclopent-3-ene, methoxymethyl Aldehyde High reactivity (aldehyde), polar N/A
(1S,3S)-3-methylcyclopentane-1-carbaldehyde C7H12O Cyclopentane, methyl Aldehyde Stereospecific interactions
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde C9H16O2 Cyclopentane, methoxy, dimethyl Aldehyde Increased steric hindrance
1-(Methylsulfanyl)cyclopent-3-ene-1-carboxylic acid C7H10O2S Cyclopent-3-ene, methylsulfanyl Carboxylic acid Acidic, potential for derivatization
Methyl 1-(methylamino)cyclopentanecarboxylate C8H15NO2 Cyclopentane, methylamino Ester, amine Bioactive intermediates
Key Observations:

Aldehyde vs. Carboxylic Acid/Ester: The aldehyde group in the target compound (C8H12O2) is more electrophilic than carboxylic acids or esters, favoring nucleophilic addition reactions. In contrast, methyl 1-(methylamino)cyclopentanecarboxylate (C8H15NO2) contains an ester and amine, enabling peptide coupling or hydrogen bonding .

Ring Saturation : The cyclopentene ring in the target compound introduces strain and π-conjugation, enhancing reactivity in cycloadditions (e.g., Diels-Alder) compared to saturated analogs like (1S,3S)-3-methylcyclopentane-1-carbaldehyde (C7H12O) .

Substituent Effects : Methoxymethyl groups (target compound) improve solubility in polar aprotic solvents compared to hydrophobic methyl (C7H12O) or bulky dimethyl (C9H16O2) substituents .

Stereochemistry : The (1S,3S)-configured analog (C7H12O) demonstrates how stereochemistry can influence biological activity, though the target compound’s stereochemical data are unspecified .

Biological Activity

1-(Methoxymethyl)cyclopent-3-ene-1-carbaldehyde is a cyclic aldehyde characterized by its unique structure, which includes a cyclopentene ring with a methoxymethyl group and a formyl group. Its molecular formula is C₈H₁₂O₂, and it is recognized for its significance in organic synthesis and diverse applications in various fields of research and industry. This compound has garnered attention due to its notable biological activities, which include interactions with biological macromolecules such as proteins and nucleic acids.

  • Molecular Weight: 140.18 g/mol
  • Boiling Point: 132°C
  • Melting Point: -22°C
  • Density: 0.981 g/cm³ at 20°C
  • Solubility: Soluble in organic solvents like ethanol, ether, benzene, and chloroform.

Biological Activities

Research indicates that 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde exhibits various biological activities, primarily attributed to its interactions with DNA, RNA, and proteins within target organisms. Some of the notable activities include:

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties through mechanisms involving cell cycle modulation and apoptosis induction.
  • Enzyme Modulation: It appears to influence enzyme activity, potentially affecting metabolic pathways in target organisms.

The biological effects of 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde are believed to result from its ability to bind to specific molecular targets such as enzymes and receptors. This binding can lead to alterations in their activity or function, impacting cellular processes.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various compounds, 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Potential

A study focused on the anticancer potential of this compound demonstrated that treatment with 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde led to a dose-dependent decrease in cell viability in cancer cell lines. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity.

Comparison with Similar Compounds

The following table compares 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde with other structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
3-Cyclohexene-1-carboxaldehydeC₇H₁₀OSimilar cyclic structure; less steric hindranceModerate antimicrobial activity
Cyclopentane carboxaldehydeC₅H₈OSimpler structure; lacks methoxy substitutionMinimal activity
2-MethylcyclopentanecarboxaldehydeC₇H₁₂OMethyl substitution affects reactivityLow anticancer potential

The presence of the methoxymethyl group in 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde enhances its solubility and reactivity profile compared to these similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(methoxymethyl)cyclopent-3-ene-1-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer: A practical route involves acid-catalyzed cyclization of pre-functionalized cyclopentene precursors. For example, DeGraw et al. (1961) demonstrated the synthesis of structurally similar aldehydes (e.g., 4-methoxy-cyclohex-3-ene-1-carbaldehyde) via acid-mediated cyclization of keto-aldehyde intermediates under controlled pH and temperature (4–6 M HCl, 60–80°C) . Optimize yields by:

  • Adjusting stoichiometry of the methoxymethylating agent (e.g., chloromethyl methyl ether).
  • Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side reactions.
  • Purifying via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Physical Properties (Predicted):

PropertyValueSource
Boiling Point157.8 ± 15.0 °C
Density0.83 ± 0.1 g/cm³

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the aldehyde proton (δ 9.5–10.5 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃, δ 3.7–4.2 ppm for CH₂O).
    • ¹³C NMR : Confirm the carbaldehyde carbon (δ 190–205 ppm) and cyclopentene carbons (δ 120–140 ppm for sp² carbons) .
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C stretch (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peak ([M⁺]) and fragmentation patterns (e.g., loss of CH₃OCH₂ group).

Q. What stability considerations are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.
  • Light Sensitivity : Use amber glassware to avoid photodegradation of the cyclopentene ring.
  • Hygroscopicity : The methoxymethyl group may attract moisture; use molecular sieves in storage vials .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the regioselectivity of reactions involving the cyclopentene ring and aldehyde group?

Methodological Answer:

  • Modeling Software : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and Fukui indices.
  • Key Parameters :
    • Analyze electron density at the aldehyde carbon to predict nucleophilic attack sites.
    • Evaluate strain energy in the cyclopentene ring to assess susceptibility to ring-opening reactions.
  • Validation : Compare computed thermodynamic data (e.g., Gibbs free energy) with experimental results from Joback/Crippen group contribution methods .

Q. How can contradictions in reported cyclization outcomes (e.g., competing [4+2] vs. [2+2] pathways) be resolved experimentally?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control :
    • Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) to isolate kinetic (low-T) or thermodynamic (high-T) products.
    • Use dynamic NMR to monitor intermediate formation.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts (e.g., Pd) to steer selectivity .

Q. What role does the methoxymethyl group’s stereoelectronic environment play in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Ligand Design : The methoxymethyl group’s electron-donating OCH₃ moiety enhances Pd catalyst stability by modulating electron density at the metal center.
  • Experimental Protocol :
    • Employ chiral ligands derived from (R)-1-(methoxymethyl)pyrrolidine to induce enantioselectivity in AAA reactions .
    • Compare turnover frequencies (TOFs) with/without the methoxymethyl substituent to quantify steric/electronic effects.

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